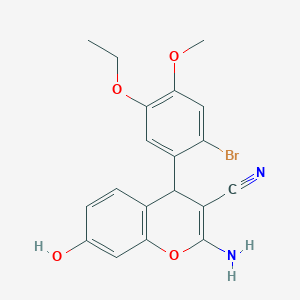![molecular formula C18H22N2O4 B4067214 methyl 1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4067214.png)
methyl 1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate
Descripción general
Descripción
Methyl 1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate, commonly known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV also has potential scientific research applications due to its unique chemical structure and mechanism of action.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds related to methyl 1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate. For example, the study on the "One-pot efficient synthesis of Nα-urethane-protected β- and γ-amino acids" illustrates a methodology for producing amino acids with excellent yields and purities, demonstrating the compound's utility in synthetic organic chemistry (Cal et al., 2012). Similarly, the "Synthesis and Molecular Structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate Stabilized by Hydrogen Bonding and C-H…π Interactions" provides insights into the compound's structure and stabilization mechanisms, which are crucial for its application in medicinal chemistry and materials science (Khan et al., 2013).
Biological Activities and Applications
Several studies explore the biological activities of compounds structurally related to this compound, highlighting their potential therapeutic applications. For instance, the "Discovery of antimycobacterial spiro-piperidin-4-ones" demonstrates the atom-economic synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis, suggesting the compound's relevance in developing new antimycobacterial agents (Kumar et al., 2008). Another example is the "Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase," which identifies inhibitors of soluble epoxide hydrolase, important for investigating various disease models (Thalji et al., 2013).
Methodological Advances in Organic Synthesis
The compound and its derivatives have been utilized in methodological advances in organic synthesis. For example, the "One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines" demonstrates the use of biocatalytic cascades involving carboxylic acid reductase, ω-transaminase, and imine reductase enzymes to achieve enantiomerically pure chiral piperidines and pyrrolidines, showcasing the compound's utility in green chemistry and biocatalysis (France et al., 2016).
Propiedades
IUPAC Name |
methyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12-4-3-5-14(10-12)20-16(21)11-15(17(20)22)19-8-6-13(7-9-19)18(23)24-2/h3-5,10,13,15H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTCEEOCWMXBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl 3-({[(4-ethyl-5-{[(3-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4067132.png)
![5-[(2-aminoethyl)amino]-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4067139.png)
![2-methyl-4-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4067156.png)
![benzyl 3-benzyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4067163.png)
![2-chloro-3-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]naphthoquinone](/img/structure/B4067176.png)
![2-{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-4-phenyl-1(2H)-phthalazinone](/img/structure/B4067182.png)

![2-{1-(2-ethoxybenzyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4067186.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067197.png)
![1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4067205.png)
![(5S)-5-{[({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)(4-pyridinylmethyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4067207.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4067216.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4067224.png)
![2-amino-4-{3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067231.png)